2-(Trifluoromethyl)piperidin-4-one hydrochloride
Overview
Description
2-(Trifluoromethyl)piperidin-4-one hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to the piperidin-4-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)piperidin-4-one hydrochloride typically involves the following steps:
Starting Materials: Piperidin-4-one and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid to facilitate the formation of the trifluoromethyl group.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-(Trifluoromethyl)piperidin-4-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)piperidin-4-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(Trifluoromethyl)piperidin-4-one hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Piperidin-4-one: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Trifluoromethylated Piperidines: Other piperidines with different positions or numbers of trifluoromethyl groups, leading to variations in their properties and applications.
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Properties
IUPAC Name |
2-(trifluoromethyl)piperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h5,10H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRKRQAROZGATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744624 | |
Record name | 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-36-4 | |
Record name | 4-Piperidinone, 2-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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